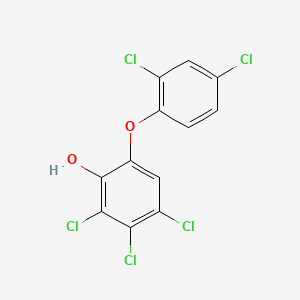

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol

Descripción general

Descripción

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated phenolic compound known for its antimicrobial properties. It is widely used in various industrial and consumer products due to its effectiveness in inhibiting the growth of bacteria and fungi. This compound is structurally characterized by the presence of multiple chlorine atoms and a phenoxy group, which contribute to its chemical stability and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. For example, phenol can be reacted with chlorine gas at temperatures ranging from 60°C to 75°C to produce chlorinated phenols .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.

Substitution: Electrophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and other aromatic compounds .

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide and Pesticide Formulations

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is utilized in the formulation of herbicides due to its effective herbicidal properties. It acts on various weed species and is often included in pre-emergence herbicide formulations. The compound enhances the efficacy of other active ingredients when used in combination.

| Application | Details |

|---|---|

| Herbicide | Effective against broadleaf weeds |

| Pesticide | Used in formulations targeting specific pest species |

Biomedical Applications

Antimicrobial Agent

The compound exhibits significant antibacterial and antifungal activity. Its mechanism involves inhibiting fatty acid synthesis in bacteria, making it a potential candidate for medical applications. Studies have shown that at higher concentrations, it functions as a biocide, while at lower concentrations, it serves as a bacteriostatic agent.

Case Study: Antibacterial Efficacy

In laboratory settings, this compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These findings indicate its potential use in developing antimicrobial treatments for infections.

Environmental Impact and Phototransformation

Research indicates that the environmental degradation of this compound can lead to the formation of various by-products when exposed to sunlight or chlorinated water systems. Understanding these degradation pathways is crucial for assessing the environmental risks associated with its use.

Table: Degradation Products

| By-product | Formation Conditions |

|---|---|

| 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol | Chlorination processes |

| Trichlorophenols | Byproducts from chlorination of phenolic compounds |

Mecanismo De Acción

The antimicrobial activity of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets and interferes with the function of enzymes involved in fatty acid synthesis, leading to cell death. Additionally, it can cause oxidative stress within microbial cells, further contributing to its antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichlorophenol: Another chlorinated phenol with similar antimicrobial properties but different chlorine substitution patterns.

2,4-Dichlorophenol: A related compound with fewer chlorine atoms, used in herbicides and disinfectants.

Uniqueness

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is unique due to its specific chlorine substitution pattern and the presence of a phenoxy group, which enhance its chemical stability and biological activity. This makes it particularly effective as an antimicrobial agent compared to other chlorinated phenols .

Actividad Biológica

2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated phenolic compound derived from the chlorination of triclosan. The compound exhibits significant biological activity, particularly in antimicrobial and toxicological contexts. This article provides a comprehensive overview of its biological effects, including relevant data tables and case studies.

The compound belongs to a class of chemicals known as chlorophenols, characterized by multiple chlorine substitutions which enhance their biological activity. The structure can be represented as follows:

- Chemical Formula : C12H7Cl5O

- Molecular Weight : 309.48 g/mol

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity. Its mechanism primarily involves the inhibition of fatty acid synthesis in bacteria, similar to its parent compound triclosan.

- Target Organisms : Effective against a range of bacteria including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies indicate varying MIC values depending on the bacterial strain, with some reports suggesting values as low as 30 µM for specific pathogens .

Toxicological Profile

The toxicological effects of this compound have been evaluated in several studies. Its potential endocrine-disrupting properties have raised concerns regarding environmental and human health impacts.

- Endocrine Disruption : Similar to triclosan, this compound has been implicated in disrupting thyroid hormone levels and may affect reproductive health .

- Acute Toxicity : In laboratory studies using various organisms (e.g., fish and bacteria), the compound demonstrated significant toxicity at higher concentrations. For instance, toxicity tests using Aliivibrio fischeri indicated high toxicity levels (>75% effect) at concentrations above 25 mg/L .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 30 | Inhibition of fatty acid synthesis |

| Escherichia coli | 50 | Membrane destabilization |

| Mycobacterium tuberculosis | 40 | Direct inhibition of InhA enzyme |

Table 2: Toxicological Effects Observed in Studies

| Test Organism | Concentration (mg/L) | Toxicity Effect (%) |

|---|---|---|

| Aliivibrio fischeri | 25 | >75 |

| Freshwater Fish | 10 | Mortality rate 60% |

| Rat Hepatocytes | 5 | Cytochrome P450 induction |

Case Studies

-

Environmental Impact Study :

A study investigated the degradation products of triclosan and its chlorinated derivatives in aquatic environments. It was found that exposure to sunlight led to the formation of more toxic by-products from chlorinated phenols, including this compound . -

Human Health Risk Assessment :

An assessment report evaluated the risks associated with triclosan and its derivatives. It highlighted that while low-level exposure does not significantly alter thyroid function in humans, higher concentrations could lead to adverse effects on liver function and hormonal balance .

Propiedades

IUPAC Name |

2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLWIBDPWVHDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968317 | |

| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53555-01-4 | |

| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Predioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.